molecular formula C11H14ClN B1422441 Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride CAS No. 1251924-31-8

Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride

Cat. No. B1422441
CAS RN: 1251924-31-8
M. Wt: 195.69 g/mol
InChI Key: TUNUGDSWPBHWSQ-UHFFFAOYSA-N
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Description

“Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride” is a chemical compound with the CAS Number: 1251924-31-8 . It has a molecular weight of 195.69 and its IUPAC name is 1-phenyl-3-butyn-1-amine hydrochloride .


Molecular Structure Analysis

The molecular structure of “Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride” is represented by the formula C11H14ClN . The InChI code for this compound is 1S/C10H11N.ClH/c1-2-6-10 (11)9-7-4-3-5-8-9;/h1,3-5,7-8,10H,6,11H2;1H .

Scientific Research Applications

Synthesis in Pharmaceutical Development The compound is a key intermediate in the synthesis of various pharmaceutical products. For instance, it is used in the preparation of premafloxacin, an antibiotic for pathogens of veterinary importance. This synthesis involves asymmetric Michael addition and stereoselective alkylation, demonstrating the compound's utility in complex pharmaceutical synthesis processes (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Antimicrobial and Cytotoxic Properties Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride derivatives have been explored for their antimicrobial and cytotoxic properties. A study on azetidine-2-one derivatives of 1H-benzimidazole, which include this compound, revealed that some derivatives exhibit significant antibacterial activity and cytotoxic properties, highlighting its potential in developing new antimicrobial agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Organic Synthesis and Chemical Research In organic chemistry, the compound plays a crucial role in the synthesis of N-protected allylic amines, showcasing its versatility in organic synthesis and chemical research. This application is valuable for developing new chemical entities and intermediates in various industrial processes (Kim, Lee, Han, Park, Zee, & Jung, 2001).

Corrosion Inhibition Research has also identified applications of methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride derivatives in corrosion inhibition. This is particularly relevant in protecting metals like mild steel in corrosive environments, suggesting its use in industries where metal protection is crucial (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

Fluorogenic Applications The compound has been employed in developing fluorogenic reagents for primary amines, indicating its potential in analytical chemistry, particularly in high-performance liquid chromatography and mass spectrometry analyses. This application is essential for detecting and analyzing biomolecules (Chen & Novotny, 1997).

Sensor Development for Metal Ions Its derivatives have been used in developing sensors for detecting metal ions like Fe3+ and Cu2+ in aqueous solutions. This application is significant in environmental monitoring and industrial processes where metal ion detection is crucial (Joshi, Kumari, Sarmah, Sakhuja, & Pant, 2016).

Safety and Hazards

The safety information available indicates that “Methyl(1-phenylbut-3-yn-1-yl)amine hydrochloride” may be an irritant . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

N-methyl-1-phenylbut-3-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-3-7-11(12-2)10-8-5-4-6-9-10;/h1,4-6,8-9,11-12H,7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNUGDSWPBHWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC#C)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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